1,4-Bis(dimethylsilyl)benzene

Catalog No.
S759759
CAS No.
2488-01-9
M.F
C10H16Si2
M. Wt
192.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(dimethylsilyl)benzene

CAS Number

2488-01-9

Product Name

1,4-Bis(dimethylsilyl)benzene

Molecular Formula

C10H16Si2

Molecular Weight

192.4 g/mol

InChI

InChI=1S/C10H16Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3

InChI Key

UHXCHUWSQRLZJS-UHFFFAOYSA-N

SMILES

C[Si](C)C1=CC=C(C=C1)[Si](C)C

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)[Si](C)C

Potential Applications in Material Science

  • Organic Light-Emitting Diodes (OLEDs)

    The bulky dimethylsilyl groups in 1,4-DMBz can hinder intermolecular interactions, potentially improving the efficiency of charge transport in OLED devices []. Research suggests that incorporating 1,4-DMBz into OLED materials could lead to brighter and more stable displays.

  • Organic Photovoltaics (OPVs)

    Similar to OLEDs, 1,4-DMBz's ability to reduce intermolecular interactions might be beneficial for OPV applications. By optimizing charge mobility within the device, 1,4-DMBz could contribute to the development of more efficient solar cells based on organic materials [].

Potential Applications in Organic Synthesis

  • Precursor for Silylated Derivatives

    1,4-DMBz can serve as a starting material for the synthesis of various silylated derivatives. The dimethylsilyl groups can be readily modified or replaced with other functional groups, allowing researchers to create complex organic molecules with specific properties [].

  • Protecting Group Strategy

    The bulky nature of the dimethylsilyl groups can be exploited in organic synthesis as a protecting group strategy. By temporarily attaching a dimethylsilyl group to a reactive site on a molecule, chemists can selectively perform reactions on other parts of the molecule without affecting the protected site. The dimethylsilyl group can then be easily removed under mild conditions [].

1,4-Bis(dimethylsilyl)benzene is an organosilicon compound with the molecular formula C10_{10}H18_{18}Si2_2 and a molecular weight of 194.42 g/mol. It is characterized by two dimethylsilyl groups attached to a benzene ring at the para positions. This compound appears as a colorless to light yellow liquid with a boiling point of approximately 213-214 °C and a melting point of 115 °C . Its density is around 0.874 g/mL at 25 °C, and it has a flash point of 185 °F (approximately 85 °C) .

Due to the presence of its silicon atoms, which can undergo hydrolysis and other transformations. For example, it reacts with aqueous bases, showing hydrolytic sensitivity . The compound can also be synthesized through reactions involving dibromobenzene or dichlorobenzene with dimethylchlorosilane in the presence of sodium metal, leading to the formation of silyl-substituted benzene derivatives .

The synthesis of 1,4-bis(dimethylsilyl)benzene can be achieved through several methods:

  • Reaction with Sodium Metal: A common method involves the reaction of p-dichlorobenzene with dimethylchlorosilane in the presence of sodium metal as a reducing agent. The process typically occurs in an inert atmosphere (nitrogen or argon) and requires careful temperature control during the addition of reactants .
  • Using Disilane: Another method involves using disilane compounds in reactions that yield the desired product through controlled heating and refluxing processes .
  • Alternative Solvents: Synthesis can also be conducted using various solvents such as xylene or tetrahydrofuran, depending on the specific reaction conditions required for optimal yield .

1,4-Bis(dimethylsilyl)benzene finds applications in various fields:

  • Material Science: It is utilized in the development of silicone-based materials due to its unique properties.
  • Organic Synthesis: This compound serves as an intermediate in synthesizing more complex organosilicon compounds.
  • Polymer Chemistry: It can be used in creating polysilanes and other silicon-containing polymers that exhibit desirable mechanical and thermal properties.

Several compounds share structural similarities with 1,4-bis(dimethylsilyl)benzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,4-Bis(trimethylsilyl)benzene13183-70-50.96
1,4-Bis(dimethyl(vinyl)silyl)benzene4519-17-90.90
(4-Bromophenyl)trimethylsilane6999-03-70.69

Uniqueness

1,4-Bis(dimethylsilyl)benzene is unique due to its specific arrangement of silicon atoms and their influence on the chemical reactivity and physical properties compared to other similar compounds. The presence of dimethyl groups contributes to its stability and solubility characteristics, making it particularly valuable in silicone chemistry and applications requiring enhanced thermal stability.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2488-01-9

Wikipedia

1,4-Bis(dimethylsilyl)benzene
(Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane)

General Manufacturing Information

Benzene, 1,4-bis(dimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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